molecular formula C15H16N2O3S B2979799 Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate CAS No. 864940-32-9

Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate

Cat. No.: B2979799
CAS No.: 864940-32-9
M. Wt: 304.36
InChI Key: WCKHRICVRQNLNX-UHFFFAOYSA-N
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Description

Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their biological activity. For example, some thiophene derivatives exhibit antimicrobial activity . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .

Future Directions

Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.

Preparation Methods

The synthesis of Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-(dimethylamino)benzoic acid and thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its combination of antimicrobial, antioxidant, and anticancer properties .

Properties

IUPAC Name

methyl 2-[[4-(dimethylamino)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17(2)11-6-4-10(5-7-11)13(18)16-14-12(8-9-21-14)15(19)20-3/h4-9H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKHRICVRQNLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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